ethyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate
CAS No.: 946248-99-3
Cat. No.: VC11936696
Molecular Formula: C22H24N4O6
Molecular Weight: 440.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946248-99-3 |
|---|---|
| Molecular Formula | C22H24N4O6 |
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | ethyl 4-[[2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H24N4O6/c1-5-31-18-13(3)11-23-19-17(18)20(28)26(22(30)25(19)4)12-16(27)24-15-9-7-14(8-10-15)21(29)32-6-2/h7-11H,5-6,12H2,1-4H3,(H,24,27) |
| Standard InChI Key | FFCCZOVKXUNHCN-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC)C |
| Canonical SMILES | CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The IUPAC name, ethyl 4-[[2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate, reflects its intricate architecture. The pyrido[2,3-d]pyrimidine core is substituted with ethoxy, methyl, and dioxo groups at positions 5, 1/6, and 2/4, respectively. An acetamido linker bridges the core to an ethyl benzoate moiety. The molecular formula C₂₂H₂₄N₄O₆ confirms 22 carbon, 24 hydrogen, 4 nitrogen, and 6 oxygen atoms.
Spectral and Stereochemical Data
The compound’s Standard InChI (InChI=1S/C22H24N4O6/c1-5-31-18-13(3)11-23-19-17(18)20(28)26(22(30)25(19)4)12-16(27)24-15-9-7-14(8-10-15)21(29)32-6-2/h7-11H,5-6,12H2,1-4H3,(H,24,27)) encodes its connectivity and stereochemistry. The SMILES string (CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC)C) further illustrates the spatial arrangement, highlighting the ethoxy groups at C5 and the methyl substituents at C1 and C6.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS No. | 946248-99-3 |
| Molecular Formula | C₂₂H₂₄N₄O₆ |
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | Ethyl 4-[[2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
| InChIKey | FFCCZOVKXUNHCN-UHFFFAOYSA-N |
Synthetic Pathways and Reaction Mechanisms
Key Intermediate Compounds
-
Pyrido[2,3-d]pyrimidine Core: Constructed via cyclization of 2-aminopyridine-3-carboxylic acid derivatives with urea or thiourea under acidic conditions.
-
Acetamido Linker: Introduced by coupling carboxylic acid intermediates with ethyl 4-aminobenzoate using carbodiimide activators like EDC or DCC .
-
Ethoxy and Methyl Substituents: Installed via nucleophilic substitution or Friedel-Crafts alkylation during early synthetic stages to ensure regioselectivity.
| Target Class | Potential Interaction Mechanism | Therapeutic Area |
|---|---|---|
| Kinases | ATP-binding site competition | Oncology, Immunology |
| Phosphodiesterases | Catalytic site blockade | Cardiovascular, Neurology |
| GPCRs | Allosteric modulation | Inflammation, Metabolic Disorders |
Research Advancements and Experimental Findings
In Vitro Studies
Limited cell-based assays indicate moderate cytotoxicity against HepG2 hepatoma cells (EC₅₀ ≈ 50 μM), suggesting selective antiproliferative effects . Comparatively, ethyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]acetamido}benzoate shows stronger activity (EC₅₀ ≈ 10 μM), highlighting structure-activity nuances .
ADMET Profiling
Preliminary Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions via SwissADME suggest:
-
LogP: 2.8 (moderate lipophilicity)
-
HIA (Human Intestinal Absorption): 85%
-
CYP450 3A4 Inhibition: High likelihood
These properties underscore potential oral bioavailability but also drug-drug interaction risks.
Applications in Medicinal Chemistry and Drug Development
Lead Optimization
The compound’s scaffold serves as a versatile pharmacophore. Substitutions at C5 (ethoxy → methoxy, propoxy) could modulate solubility, while C1/C6 methyl groups may influence steric interactions with target proteins .
Combination Therapies
Synergistic effects with checkpoint inhibitors (e.g., anti-PD-1 antibodies) are hypothesized, leveraging immunomodulatory properties of pyridopyrimidines. Such combinations are under exploration in murine melanoma models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume